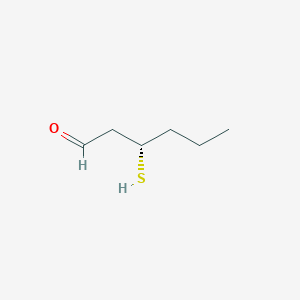
(3S)-3-Sulfanylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Sulfanylhexanal typically involves the introduction of a thiol group to a hexanal precursor. One common method is the thiol-ene reaction, where a thiol group is added to an alkene under the influence of a radical initiator. The reaction conditions often include the use of UV light or thermal initiators to generate radicals that facilitate the addition of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or chemical catalysts to achieve the desired transformation. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(3S)-3-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3S)-3-Sulfanylhexanol.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Sulfanylhexanal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a precursor for biologically active compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry
In industry, this compound is used in the production of flavors and fragrances due to its distinctive odor. It is also used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-Sulfanylhexanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate cellular pathways and biochemical processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-Sulfanylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
(3S)-3-Sulfanylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3S)-3-Sulfanylhexylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3S)-3-Sulfanylhexanal is unique due to the presence of both a thiol and an aldehyde group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.
特性
CAS番号 |
577969-22-3 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
(3S)-3-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1 |
InChIキー |
MMODARXIJRCRGL-LURJTMIESA-N |
異性体SMILES |
CCC[C@@H](CC=O)S |
正規SMILES |
CCCC(CC=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)
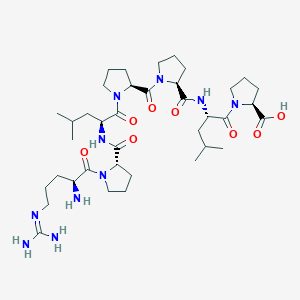
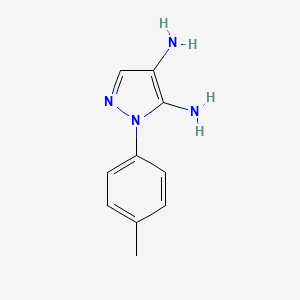
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
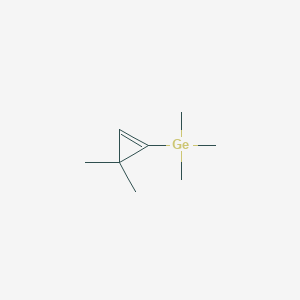
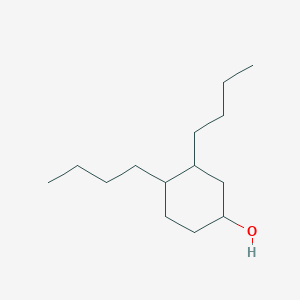
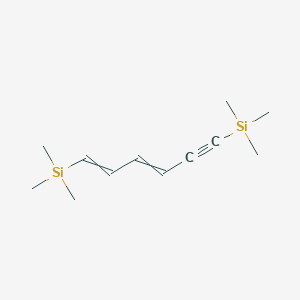
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
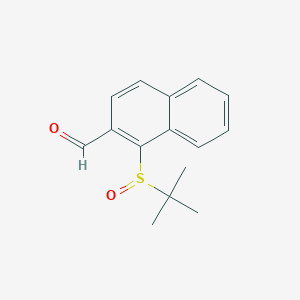
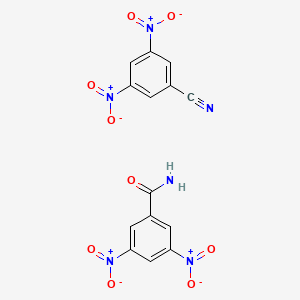
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
